N-(2-(trifluorométhyl)phényl)-2-(4-oxo-1-phényl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile was used as the key intermediate for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, DMF–DMA is a good methylating agent, which leads to the transformation of certain compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as LC-MS .Applications De Recherche Scientifique
Agents anticancéreux
Le composé a été identifié comme un agent anticancéreux potentiel . Il a montré des résultats prometteurs contre six lignées cellulaires tumorales, notamment MDA-MB-231, HeLa, MCF-7, HepG2, CNE2 et HCT116 . Le composé inhibe la polymérisation des microtubules en se liant au site de la colchicine, ce qui entraîne l'inhibition de la migration cellulaire, l'arrêt du cycle cellulaire en phase G2/M et l'apoptose des cellules cancéreuses .
Inhibiteurs de kinases
Le composé est également étudié comme inhibiteur de kinase . Les inhibiteurs de kinases sont importants dans le traitement de maladies comme le cancer. L'échafaudage pyrazolo[3,4-d]pyrimidine du composé est d'un intérêt majeur pour le développement d'inhibiteurs de kinases .
Photovoltaïque organique
Le composé a été utilisé dans la conception et la synthèse de nouveaux polymères conjugués à faible bande interdite structurés D–A . Ces polymères, basés sur le composé, ont été utilisés dans le photovoltaïque organique . Le composé a modifié de manière significative les propriétés optiques et électrochimiques du polymère, le rendant adapté à une utilisation dans les cellules solaires .
Découverte de médicaments
Le composé présente un grand intérêt dans les programmes de découverte de médicaments, en particulier ceux liés à la découverte de médicaments contre le cancer . Sa structure et ses propriétés uniques en font un échafaudage précieux pour le développement de nouveaux médicaments .
Mécanisme D'action
Target of Action
The primary targets of this compound are kinase enzymes . Kinases play a pivotal role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis . This compound has been shown to inhibit HPK1 and VEGFR-2 , which are key players in cancer progression.
Mode of Action
This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction can inhibit the kinase activity, thereby disrupting the signaling pathways that the kinases are involved in . The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound affects the pathways mediated by the kinases it targets. For instance, inhibition of HPK1 can affect the phosphorylation of SLP76 , a key player in T-cell receptor signaling . Inhibition of VEGFR-2 can disrupt angiogenesis, a process critical for tumor growth and metastasis .
Pharmacokinetics
The compound’s ability to inhibit its targets at low concentrations suggests it may have good bioavailability .
Result of Action
The compound has shown significant antitumor activity against certain cancer cell lines . For instance, it has been found to stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line . It also increased the caspase-3 level in the same cell line , indicating the induction of apoptosis.
Orientations Futures
In view of the above-mentioned facts and in continuation of an ongoing program aimed at finding new structural leads with potential chemotherapeutic activities , future research could focus on the synthesis and analysis of novel structure hybrids incorporating the pyrazolo[3,4-d]-pyrimidin-4-one moiety joined with other ring systems through different linkages .
Analyse Biochimique
Biochemical Properties
The compound 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide plays a crucial role in biochemical reactions. It mimics the hinge region binding interactions in kinase active sites . This allows the compound to interact with multiple oncogenic targets, directing its activity and selectivity .
Cellular Effects
In cellular processes, 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has shown significant antitumor activity against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit VEGFR-2, a key enzyme involved in angiogenesis .
Metabolic Pathways
It is known to interact with enzymes such as kinases , but detailed information on its interaction with other enzymes or cofactors, its effects on metabolic flux, or metabolite levels is currently lacking.
Propriétés
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-20(22,23)15-8-4-5-9-16(15)26-17(29)11-27-12-24-18-14(19(27)30)10-25-28(18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWNBHXEGODEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.